molecular formula C40H43IN11O12P B14496414 Ethidium-5-iodocytidylyl(3'-5')guanosine CAS No. 64822-98-6

Ethidium-5-iodocytidylyl(3'-5')guanosine

Cat. No.: B14496414
CAS No.: 64822-98-6
M. Wt: 1027.7 g/mol
InChI Key: IHGCYGDCLDIZAY-GVBONPNOSA-N
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Description

Ethidium-5-iodocytidylyl(3’-5’)guanosine is a complex compound that combines the properties of ethidium, a well-known fluorescent dye, with a dinucleoside monophosphate structure. This compound is particularly significant in molecular biology and biochemistry due to its ability to intercalate with DNA, making it a valuable tool for studying nucleic acid interactions .

Preparation Methods

The synthesis of Ethidium-5-iodocytidylyl(3’-5’)guanosine involves several steps. The starting materials typically include ethidium bromide and the dinucleoside monophosphate, 5-iodocytidylyl(3’-5’)guanosine. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the compound.

Chemical Reactions Analysis

Ethidium-5-iodocytidylyl(3’-5’)guanosine undergoes various chemical reactions, including:

Scientific Research Applications

Ethidium-5-iodocytidylyl(3’-5’)guanosine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Ethidium-5-iodocytidylyl(3’-5’)guanosine involves intercalation with DNA. This process occurs when the compound inserts itself between the base pairs of the DNA double helix, causing structural changes that can be detected using various analytical techniques. The molecular targets include the DNA strands themselves, and the pathways involved are related to DNA replication, transcription, and repair .

Comparison with Similar Compounds

Ethidium-5-iodocytidylyl(3’-5’)guanosine is unique due to its specific combination of ethidium and the dinucleoside monophosphate structure. Similar compounds include:

Properties

CAS No.

64822-98-6

Molecular Formula

C40H43IN11O12P

Molecular Weight

1027.7 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine

InChI

InChI=1S/C21H19N3.C19H24IN8O12P/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;20-5-1-27(19(34)24-13(5)21)16-11(31)9(29)6(39-16)2-37-41(35,36)38-3-7-10(30)12(32)17(40-7)28-4-23-8-14(28)25-18(22)26-15(8)33/h3-13,23H,2,22H2,1H3;1,4,6-7,9-12,16-17,29-32H,2-3H2,(H,35,36)(H2,21,24,34)(H3,22,25,26,33)/t;6-,7-,9-,10-,11-,12-,16-,17-/m.1/s1

InChI Key

IHGCYGDCLDIZAY-GVBONPNOSA-N

Isomeric SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I

Origin of Product

United States

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